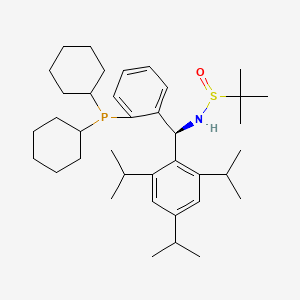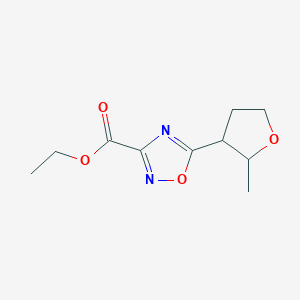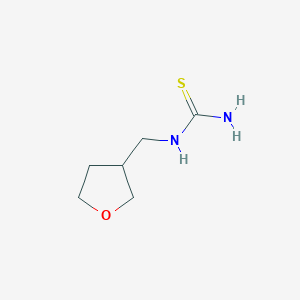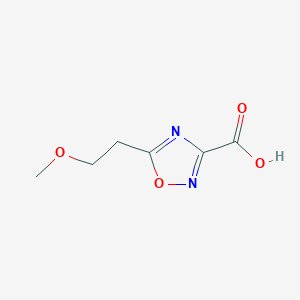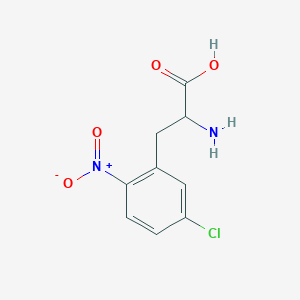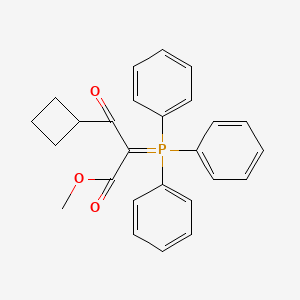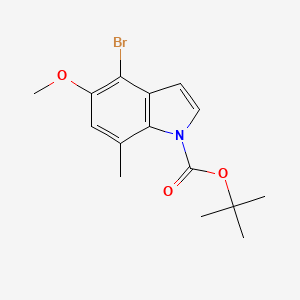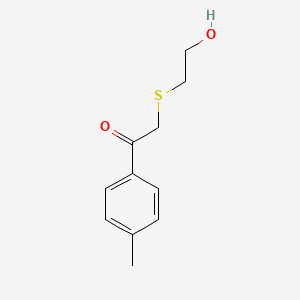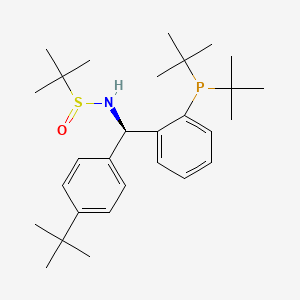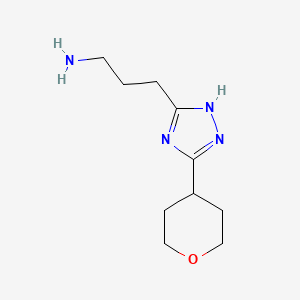
3-(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Rings: The tetrahydropyran and triazole rings are then coupled using a suitable linker, such as a propylamine chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the triazole ring, making it less versatile in certain applications.
4H-1,2,4-Triazol-3-yl derivatives: These compounds may have different substituents on the triazole ring, affecting their reactivity and applications.
Uniqueness
The presence of both the tetrahydropyran and triazole rings in 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine provides a unique combination of properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
3-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H18N4O/c11-5-1-2-9-12-10(14-13-9)8-3-6-15-7-4-8/h8H,1-7,11H2,(H,12,13,14) |
InChI-Schlüssel |
CDCDNPSXFHSHMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NNC(=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


